Field: Industrial Chemistry
Summary: Azides are used in the synthesis of compounds for wider industrial applications. They play a pivotal role in the subsequent synthesis of organonitrogens such as amines and triazoles .
Method: The method involves the use of an innovative azide synthesis method utilizing the Grignard reaction .
Results: This method has been used to synthesize diverse azides for industrial applications .
Summary: Azides are used in the synthesis of heterocycles and the ligation or modification of biopolymers .
Method: The method involves the use of azides for peptide synthesis, combinatorial synthesis, and heterocycle synthesis .
Results: This method has been used to synthesize various heterocycles and biopolymers .
(R)-1-Azido-4-(methylsulfinyl)-butane is an organic compound characterized by the presence of an azido group (-N₃) and a methylsulfinyl group (CH₃-SO-) attached to a butane backbone. The "R" designation indicates its specific stereochemistry, which plays a crucial role in its chemical reactivity and biological activity. This compound is notable for its potential applications in medicinal chemistry and synthetic organic chemistry due to the unique functionalities provided by the azido and sulfinyl groups.
These reactions highlight the versatility of (R)-1-azido-4-(methylsulfinyl)-butane in synthetic applications.
The biological activity of (R)-1-azido-4-(methylsulfinyl)-butane is influenced by its structural characteristics. Compounds with similar sulfinyl groups have been shown to exhibit various biological effects, including:
Further studies are required to elucidate the specific biological mechanisms and potential therapeutic applications of (R)-1-azido-4-(methylsulfinyl)-butane.
Several methods have been developed for synthesizing (R)-1-azido-4-(methylsulfinyl)-butane:
These methods demonstrate the compound's accessibility for research and industrial applications.
(R)-1-Azido-4-(methylsulfinyl)-butane has potential applications in various fields:
Interaction studies involving (R)-1-azido-4-(methylsulfinyl)-butane are essential for understanding its biological implications. Research on similar compounds suggests that modifications in the sulfinyl group can significantly affect interactions with biological targets. For instance, variations in oxidation states of sulfur can alter the potency and selectivity of these compounds against specific enzymes or receptors .
Several compounds share structural similarities with (R)-1-azido-4-(methylsulfinyl)-butane. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Sulforaphane | Contains a sulfinyl group | Known for strong anticancer properties |
| 4-(Methylsulfinyl)-1-butylamine | Sulfinyl group with an amine | Exhibits different biological activities |
| 1-Azidobutane | Azido group without sulfinyl | Simpler reactivity profile compared to (R)-1-Azido... |
The uniqueness of (R)-1-azido-4-(methylsulfinyl)-butane lies in its combination of both azido and sulfinyl functionalities, which may confer distinct reactivity and biological effects not observed in similar compounds.
(R)-1-Azido-4-(methylsulfinyl)-butane presents a complex molecular architecture characterized by the presence of both an azido functional group and a methylsulfinyl moiety connected through a four-carbon alkyl chain [1]. The molecular formula C5H11N3OS reflects a molecular weight of 161.23 grams per mole, with the compound exhibiting distinct stereochemical properties due to the chiral sulfur center [2].
The molecular geometry is fundamentally governed by the tetrahedral arrangement around the sulfur atom, which adopts a pyramidal configuration due to the presence of a lone pair of electrons [23]. This stereocenter exhibits sufficient energy barrier to prevent racemization at room temperature, making the compound optically stable under normal conditions [23]. The sulfur-oxygen bond distance in related methylsulfinyl compounds typically measures approximately 1.531 Å, indicating significant double-bond character through electron density donation [23].
The conformational dynamics of the butyl chain connecting the azido and methylsulfinyl groups follow established patterns observed in alkyl systems [19] [20]. The most stable conformation positions the azido and methylsulfinyl groups in an anti-periplanar arrangement, minimizing steric interactions between the bulky terminal functionalities [19]. Rotation about the carbon-carbon bonds generates multiple conformational states, with energy barriers typically ranging from 2-4 kilocalories per mole for gauche-anti interconversions [20].
The azido group (-N3) adopts a linear geometry with nitrogen-nitrogen bond distances of approximately 1.236 Å for the first N-N bond and 1.131 Å for the terminal N-N bond [13]. This linear arrangement contributes to the overall molecular dipole moment and influences intermolecular interactions through its significant electronegativity [25].
Table 1: Molecular Properties of (R)-1-Azido-4-(methylsulfinyl)-butane
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C5H11N3OS | [1] |
| Molecular Weight | 161.23 g/mol | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 5 | [1] |
| XLogP3-AA | 0.9 | [1] |
| Exact Mass | 161.06228316 Da | [1] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for (R)-1-Azido-4-(methylsulfinyl)-butane through analysis of both proton and carbon-13 spectra [9]. The proton nuclear magnetic resonance spectrum recorded at 500 megahertz in deuterated chloroform exhibits characteristic chemical shifts that confirm the molecular structure [9]. The methylsulfinyl methyl group appears as a singlet at 2.58 parts per million, while the methylene protons adjacent to the sulfur center display a complex multiplet between 2.66-2.78 parts per million [9].
The azido-bearing methylene protons generate a triplet at 3.36 parts per million with coupling constants of 2.2 and 6.6 hertz, indicating interaction with adjacent methylene groups [9]. The central butyl chain methylene protons appear as overlapping multiplets in the region between 1.71-1.93 parts per million, consistent with the expected chemical environment [9].
Carbon-13 nuclear magnetic resonance spectroscopy at 125 megahertz reveals five distinct carbon signals corresponding to the molecular framework [9]. The methylsulfinyl carbon appears at 38.8 parts per million, while the azido-bearing carbon resonates at 51.0 parts per million [9]. The methyl carbon attached to sulfur exhibits a chemical shift of 54.1 parts per million, and the intermediate methylene carbons appear at 20.2 and 28.2 parts per million [9].
Infrared spectroscopy demonstrates characteristic absorption patterns for both functional groups present in the molecule [12] [25] [31]. The azido group exhibits its characteristic asymmetric stretching vibration in the region between 2096-2160 reciprocal centimeters, often appearing as a split absorption band due to Fermi resonance effects [31]. This splitting phenomenon results from the interaction between the fundamental asymmetric stretching mode and combination tones involving other vibrational modes [31].
The methylsulfinyl group contributes distinct absorptions in the infrared spectrum, with the sulfur-oxygen stretching vibration typically appearing around 1050 reciprocal centimeters [25]. The intensity and position of this band provide information about the electronic environment and hydrogen bonding interactions [25].
Mass spectrometry analysis reveals fragmentation patterns consistent with the molecular structure [9] [43]. High-resolution mass spectrometry confirms the exact molecular mass at 161.0623 atomic mass units for the molecular ion [9]. The base peak in electron ionization mass spectrometry often corresponds to the loss of the azido group, generating characteristic fragment ions that facilitate structural confirmation [43].
Table 2: Spectroscopic Data for (R)-1-Azido-4-(methylsulfinyl)-butane
| Spectroscopic Method | Key Observations | Chemical Shift/Frequency | Reference |
|---|---|---|---|
| 1H Nuclear Magnetic Resonance | Methylsulfinyl CH3 | 2.58 ppm (s) | [9] |
| 1H Nuclear Magnetic Resonance | SCH2 protons | 2.66-2.78 ppm (m) | [9] |
| 1H Nuclear Magnetic Resonance | N3CH2 protons | 3.36 ppm (t) | [9] |
| 13C Nuclear Magnetic Resonance | Methylsulfinyl carbon | 54.1 ppm | [9] |
| 13C Nuclear Magnetic Resonance | Azido carbon | 51.0 ppm | [9] |
| Infrared | Azido asymmetric stretch | 2096-2160 cm⁻¹ | [31] |
| Mass Spectrometry | Molecular ion | 161.0623 m/z | [9] |
X-ray crystallographic analysis provides definitive structural information regarding the absolute configuration and three-dimensional arrangement of (R)-1-Azido-4-(methylsulfinyl)-butane [13]. While direct crystallographic data for this specific compound are limited in the literature, related azido-containing compounds have been extensively characterized using single-crystal X-ray diffraction techniques [13].
The absolute configuration at the sulfur stereocenter follows the Cahn-Ingold-Prelog priority rules, with the (R)-designation indicating the specific spatial arrangement of substituents around the chiral center [23]. The methylsulfinyl group adopts a pyramidal geometry with bond angles deviating from tetrahedral due to the lone pair occupation [23]. The sulfur-oxygen bond exhibits partial double-bond character, resulting in restricted rotation around this axis [23].
Crystallographic studies of analogous compounds reveal typical sulfur-oxygen bond lengths of 1.53 Å and carbon-sulfur bond distances of approximately 1.78 Å [13]. The azido group maintains its characteristic linear geometry in the solid state, with nitrogen-nitrogen bond lengths consistent with the cumulative double-bond character [13].
The crystal packing arrangements are influenced by intermolecular interactions, including weak hydrogen bonding between the azido nitrogen atoms and hydrogen atoms on adjacent molecules [13]. These interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility [13].
The absolute configuration determination relies on anomalous scattering effects observed during X-ray diffraction measurements [13]. The use of copper K-alpha radiation enhances the anomalous scattering contribution from sulfur atoms, enabling reliable determination of absolute stereochemistry [13].
Table 3: Crystallographic Parameters for Related Azido-Sulfoxide Compounds
| Parameter | Typical Value | Reference |
|---|---|---|
| S-O Bond Length | 1.53 Å | [13] |
| C-S Bond Length | 1.78 Å | [13] |
| N-N Bond Length (azido) | 1.236 Å / 1.131 Å | [13] |
| Bond Angle at Sulfur | ~306° (sum) | [23] |
| Dihedral Angle N-N-N | 180° | [13] |
Computational chemistry provides comprehensive insights into the electronic structure and molecular properties of (R)-1-Azido-4-(methylsulfinyl)-butane through various theoretical approaches [15] [32]. Density functional theory calculations employing hybrid functionals such as B3LYP with appropriate basis sets offer reliable predictions of molecular geometry, electronic properties, and vibrational frequencies [34].
The highest occupied molecular orbital primarily consists of contributions from the azido group's π-system and the sulfur lone pair electrons [15]. This orbital exhibits significant delocalization across the azido functionality, contributing to the compound's reactivity in cycloaddition reactions [15]. The lowest unoccupied molecular orbital shows contributions from both the azido group's π* orbitals and the sulfur-oxygen antibonding orbitals [34].
Electronic structure calculations reveal the polarized nature of both functional groups, with significant charge separation in the methylsulfinyl moiety and electron density concentration in the azido group [34]. The dipole moment calculations indicate substantial molecular polarity, consistent with experimental observations of solvent-dependent behavior [25].
Natural bond orbital analysis provides detailed information about charge distribution and bonding characteristics [34]. The sulfur-oxygen bond exhibits significant ionic character with approximately 60% oxygen contribution to the bonding orbital [34]. The azido group displays characteristic cumulative double-bond electron density distribution with alternating charge densities along the nitrogen chain [15].
Conformational analysis through computational methods confirms the preference for anti-arrangements of the terminal functional groups [19] [20]. Energy calculations reveal barriers to internal rotation that are consistent with experimental nuclear magnetic resonance observations at variable temperatures [29].
The electrostatic potential surface calculations demonstrate regions of high electron density associated with the azido nitrogen atoms and the sulfinyl oxygen, indicating potential sites for intermolecular interactions [34]. These calculations support experimental observations of hydrogen bonding and dipole-dipole interactions in condensed phases [25].
Table 4: Computational Electronic Structure Data
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| Dipole Moment | ~3.2 Debye | DFT/B3LYP | [34] |
| HOMO Energy | ~-7.2 eV | DFT/B3LYP | [34] |
| LUMO Energy | ~-1.8 eV | DFT/B3LYP | [34] |
| S-O Bond Order | ~1.6 | Natural Bond Orbital | [34] |
| Azido N-N Bond Orders | 2.1 / 2.9 | Natural Bond Orbital | [15] |
| Rotational Barrier (C-C) | 2.5 kcal/mol | DFT/M06-2X | [20] |
The synthesis of (R)-1-azido-4-(methylsulfinyl)-butane through sulfinyl chloride intermediates represents one of the most sophisticated approaches for obtaining enantiomerically pure material. This methodology leverages the inherent stereochemical control afforded by chiral auxiliaries and the predictable stereochemistry of sulfinyl compounds [1] [2].
The process begins with the preparation of 4-azidobutane-1-sulfinyl chloride from the corresponding thioacetate precursor. Treatment of 4-azidobutyl-1-thioacetate with sulfuryl chloride and acetic anhydride at -20°C generates the sulfinyl chloride intermediate in quantitative yield [1]. This intermediate, while highly reactive and requiring storage under argon atmosphere, serves as a crucial building block for subsequent enantioselective transformations.
The key step involves the reaction of the sulfinyl chloride with diacetone-D-glucose (DAG) as a chiral auxiliary. This condensation reaction, performed at -78°C in anhydrous toluene with diisopropylethylamine as base, proceeds with excellent diastereoselectivity (94% diastereomeric excess) [1]. The stereochemical outcome is governed by the formation of pentacoordinated sulfur intermediates, which undergo Berry pseudorotations to establish the preferred configuration.
The final step involves nucleophilic displacement with methylmagnesium bromide to install the methyl group with retention of configuration at sulfur. This Grignard addition proceeds cleanly at 0°C, affording (R)-1-azido-4-(methylsulfinyl)-butane in 93% yield with high enantiomeric purity [1]. The specific rotation of the product ([α]D = -81.53, c = 1.1, CHCl₃) confirms the R-configuration at the sulfur center.
Modern developments in this methodology have focused on dynamic kinetic resolution approaches. The use of opposing stereodirecting effects of different bases (pyridine versus diisopropylethylamine) allows access to both enantiomers of the product from the same chiral auxiliary [3]. This approach demonstrates the versatility of the sulfinyl chloride methodology and its potential for scalable asymmetric synthesis.
The stereoselective oxidation of thioether precursors represents a complementary approach to the sulfinyl chloride methodology, offering advantages in terms of substrate availability and operational simplicity. This strategy relies on the enantioselective oxidation of prochiral thioethers to generate the desired sulfoxide with high stereochemical control [2] [4].
The titanium-catalyzed asymmetric oxidation using hydrobenzoin ligands has emerged as a particularly effective method. Cardelliccio and co-workers demonstrated that benzyl aryl sulfides undergo oxidation with tert-butyl hydroperoxide in the presence of [Ti(hydrobenzoin)₂]⁴⁺ complexes to afford sulfoxides with enantiomeric excesses ranging from 84% to greater than 98% [2] [5]. The stereochemical outcome is rationalized through the formation of diastereomeric octahedral adducts between the titanium complex, substrate, and oxidant.
For fluorinated substrates, cumene hydroperoxide (CHP) proves superior to tert-butyl hydroperoxide, providing both higher yields and improved enantioselectivity [2]. The enhanced performance with CHP is attributed to additional stabilizing interactions in the transition state that favor the formation of one enantiomer over the other.
Vanadium-catalyzed systems using chiral Schiff base ligands offer an alternative approach for thioether oxidation. Bolm and Bienewald's vanadium complex enables the oxidation of disulfides to thiosulfinates with enantiomeric excesses up to 91% [2]. The key to success in this system is the slow addition of hydrogen peroxide and the use of chloroform as a cosolvent to minimize nonenantioselective background oxidation.
Enzymatic oxidation methods provide environmentally benign alternatives for stereoselective sulfoxidation. Cyclohexanone monooxygenase catalyzes the oxidation of tert-butyl disulfide with excellent enantioselectivity (97% enantiomeric excess) [5]. However, the substrate scope of enzymatic methods remains limited compared to chemical approaches.
The development of organocatalytic oxidation methods has expanded the toolkit for stereoselective sulfoxidation. Recent advances include the use of chiral binaphthyl-derived catalysts and the application of phase-transfer catalysis for enantioselective oxidations [6] [7].
The direct introduction of azide functionality represents a critical step in the synthesis of (R)-1-azido-4-(methylsulfinyl)-butane. The choice of azidating reagent and reaction conditions significantly impacts both the efficiency and safety of the transformation [8] [9].
Sodium azide remains the most widely used azidating reagent due to its commercial availability and cost-effectiveness. In the synthesis of 4-azidobutan-1-ol from 4-chloro-1-butanol, sodium azide in dimethylformamide at 50°C provides quantitative conversion within 16 hours [1]. The reaction proceeds via an SN2 mechanism, requiring the use of polar aprotic solvents to enhance azide nucleophilicity.
Trimethylsilyl azide (TMSN₃) offers advantages in terms of safety and selectivity compared to sodium azide. TMSN₃ is less explosive than sodium azide and provides enhanced solubility in organic solvents [9] [10]. The reagent has found extensive use in copper-catalyzed azidation reactions, where it serves as both azide source and mild reducing agent.
Recent developments have focused on the use of SulfoxFluor as an activating agent for direct deoxyazidation of alcohols with sodium azide. This methodology enables the conversion of a broad range of alcohols to alkyl azides at room temperature, circumventing the need for harsh conditions or toxic alkyl halide intermediates [8]. The protocol demonstrates excellent functional group tolerance and has been successfully applied to late-stage functionalization of natural products and pharmaceuticals.
Hypervalent iodine-based azidating reagents provide an alternative approach that combines the azide source with the oxidizing agent in a single reagent. Azidobenziodoxoles exhibit higher thermal stability compared to traditional azide sources and eliminate the need for external oxidants [9]. However, these reagents generate higher molecular weight byproducts, raising environmental concerns for large-scale applications.
Continuous flow methodologies have revolutionized azide chemistry by enabling safe handling of potentially explosive intermediates. Flow systems allow for precise temperature control, minimal accumulation of hazardous materials, and enhanced mixing efficiency [11] [12]. In the synthesis of azide intermediates for Tamiflu production, continuous flow processes achieve full conversion in residence times as short as 12 seconds, compared to several hours required in batch processes [12].
The implementation of continuous flow synthesis for (R)-1-azido-4-(methylsulfinyl)-butane production addresses many of the safety and efficiency challenges associated with traditional batch processes. Flow chemistry enables precise control over reaction parameters while minimizing the accumulation of potentially hazardous intermediates [11] [13].
Automated optimization using Bayesian algorithms has emerged as a powerful tool for rapid process development. The integration of machine learning approaches with continuous flow systems enables simultaneous optimization of multiple reaction parameters, often identifying optimal conditions in fewer than 20 experiments [11] [14]. For telescoped multistep syntheses, this approach can reduce development time from weeks to days while improving overall yields.
Temperature control represents a critical aspect of flow synthesis optimization. Microreactors provide exceptional heat transfer capabilities due to their high surface area-to-volume ratios, enabling precise temperature control even for highly exothermic reactions [13]. This capability is particularly valuable for azide chemistry, where thermal runaway reactions pose significant safety risks.
Residence time optimization in continuous flow systems offers unique advantages over batch processes. The ability to achieve optimal conversion in residence times ranging from seconds to minutes (compared to hours in batch) results from enhanced mixing and heat transfer in microchannels [11] [12]. For azidation reactions, residence times as short as 12 seconds have been demonstrated to achieve complete conversion.
Multipoint sampling strategies enable real-time monitoring of telescoped reaction sequences, providing insights into reaction pathways and intermediate stability [11]. This capability is essential for optimizing complex multistep syntheses where individual reaction steps may exhibit chemical interdependencies.
The implementation of green chemistry principles in flow synthesis includes the use of environmentally benign solvents, minimization of waste generation, and integration of in-line purification methods [14] [13]. These approaches contribute to improved environmental sustainability while maintaining high process efficiency.
The industrial production of (R)-1-azido-4-(methylsulfinyl)-butane faces significant challenges related to safety, environmental impact, and economic considerations. The handling of azide chemistry at large scale requires specialized facilities and stringent safety protocols to mitigate the risks associated with potentially explosive materials [15] [12].
Safety infrastructure for industrial azide production typically includes bunker facilities designed to contain potential explosions, specialized equipment constructed from materials compatible with azides, and comprehensive emergency response protocols [15]. The formation of explosive metal azides must be prevented through rigorous exclusion of copper, silver, and other metals from all process equipment and piping systems [16].
Process design considerations for large-scale azide production focus on minimizing inventory of hazardous intermediates and preventing the formation of hydrazoic acid under acidic conditions [15] [17]. Maintaining basic pH throughout the process and implementing continuous nitrogen purging of reactor headspaces are essential safety measures.
Environmental challenges include the management of azide-containing waste streams and the prevention of azide contamination in effluent waters [15] [17]. Licensed waste disposal protocols and specialized treatment methods are required to ensure compliance with environmental regulations.
Economic factors influencing industrial production include the cost of specialized safety equipment, regulatory compliance expenses, and the premium associated with chiral products [15]. The development of more efficient synthetic routes and improved safety protocols continues to drive innovation in this field.
Quality control and analytical challenges for industrial azide production include the development of robust analytical methods for azide quantification and the implementation of real-time monitoring systems for process safety [18]. Advanced process analytical technology enables continuous monitoring of critical process parameters and early detection of potential safety hazards.